molecular formula C6H12ClNO3 B1338026 Ethyl 2-ethoxy-2-iminoacetate hydrochloride CAS No. 55149-83-2

Ethyl 2-ethoxy-2-iminoacetate hydrochloride

Cat. No. B1338026
CAS RN: 55149-83-2
M. Wt: 181.62 g/mol
InChI Key: ROLJNUSAWXADTD-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-2-iminoacetate hydrochloride is a chemical compound that can be synthesized and utilized in various organic reactions. It is related to a class of compounds that can undergo transformations to form different heterocyclic structures, which are often of interest in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds to Ethyl 2-ethoxy-2-iminoacetate hydrochloride involves reactions with hydrazino derivatives, as seen in the formation of ethyl (4-ethoxycarbonyl-5-aminopyrazol-1-yl)methylenecyanoacetate and its isomers . Additionally, ethyl 2-(N-arylcarbamoyl)-2-iminoacetates can be cyclized using tert-butyl hypochlorite to form quinoxalin-2-ones . These methods demonstrate the reactivity of ethoxy and iminoacetate groups under various conditions, which could be extrapolated to the synthesis of Ethyl 2-ethoxy-2-iminoacetate hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-ethoxy-2-iminoacetate hydrochloride has been elucidated using spectroscopy and X-ray crystallography . These techniques allow for the determination of the arrangement of atoms within the molecule and can provide insight into the electronic properties that govern reactivity.

Chemical Reactions Analysis

Ethyl 2-ethoxy-2-iminoacetate hydrochloride is likely to participate in reactions typical of esters and imines. For instance, the reaction of ethyl ethoxymethylenecyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline leads to cyclocondensation products . Moreover, the reaction of ethyl 2-chloroacetoacetate with 2-(alkylamino) alcohols results in the formation of oxazolidine rings , suggesting that ethyl 2-ethoxy-2-iminoacetate hydrochloride could also engage in ring-forming reactions under the right conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 2-ethoxy-2-iminoacetate hydrochloride are not directly reported, related compounds exhibit properties that can be inferred. For example, the reactivity of ethyl trimethylsilyldiazoacetate with aldehydes in the presence of fluoride catalysts and the rhodium-catalyzed hydrogenation of conjugated alkynes with ethyl (N-Sulfinyl)iminoacetates suggest that the ethoxy and iminoacetate functionalities are reactive towards nucleophilic and electrophilic agents, respectively. These properties are crucial for understanding the behavior of Ethyl 2-ethoxy-2-iminoacetate hydrochloride in various chemical environments.

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 2-ethoxy-2-iminoacetate hydrochloride has been utilized in the synthesis of various novel compounds. For instance, it plays a crucial role in the preparation of semi-saturated polycyclic 1,2,4-triazoles from lactams. This two-step method involves hydroxylamine-O-sulfonic acid (HOSA)-mediated N-amination of readily available lactams followed by condensation with ethyl 2-ethoxy-2-iminoacetate, allowing for the incorporation of various annulated ring sizes into the resulting polycyclic triazoles (Sierra C. Nguyen & Hong Allen, 2021). Additionally, an efficient route to ethyl 5‐Alkyl‐ (Aryl)‐1H‐1,2,4‐triazole‐3‐carboxylates has been developed using N-acylamidrazones obtained from carboxylic acid hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride. This method facilitates the cyclization of diacylamidrazones to 5-substituted 1H-1,2,4-triazole-3-carboxylates in mild conditions, showcasing the compound's versatility in synthesizing heterocyclic compounds (M. Chudinov, A. Matveev, N. Zhurilo, A. N. Prutkov, & V. Shvets, 2015).

Safety And Hazards

Ethyl 2-ethoxy-2-iminoacetate hydrochloride is classified as a combustible liquid and is harmful if swallowed . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . In case of ingestion, it is advised to call a poison center or doctor .

properties

IUPAC Name

ethyl 2-ethoxy-2-iminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-3-9-5(7)6(8)10-4-2;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLJNUSAWXADTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509512
Record name Ethyl ethoxy(imino)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxy-2-iminoacetate hydrochloride

CAS RN

55149-83-2
Record name Ethanediimidic acid, 1,2-diethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55149-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ethoxy(imino)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A hydrogen chloride gas was introduced into a diethyl ether solution of an equimolar mixture of ethyl cyanoformate and ethanol at 0° C. or lower, and a precipitated crystal was filtered out and washed with diethyl ether to obtain ethyl ethoxycarbonylformimidate hydrochloride [H5C2O2CC(OC2H5)=NH.HCl]. 5.4 g of this hydrochloride, 40 ml of acetic acid, 5.0 g of phenacylamine hydrochloride (the same as used in Synthesis Example 2) and 4.85 g of anhydrous sodium acetate were mixed and reacted with stirring at 90° to 100° C. for 4 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-ethoxy-2-iminoacetate hydrochloride
Reactant of Route 2
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Ethyl 2-ethoxy-2-iminoacetate hydrochloride

Citations

For This Compound
2
Citations
MV Chudinov, AV Matveev, NI Zhurilo… - Journal of …, 2015 - Wiley Online Library
… N-acylamidrazones were obtained from carboxylic acid hydrazides and ethyl thiooxamate or ethyl 2-ethoxy-2-iminoacetate hydrochloride and then were reacted with chloroanhydride of …
Number of citations: 13 onlinelibrary.wiley.com
DM Khomenko, RO Doroshchuk, YM Ohorodnik… - Chemistry of …, 2022 - Springer
… precursors – 1,2,4-triazole-3(5)-carboxylates (20 examples, 35–89% yield) were prepared from readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride. …
Number of citations: 3 link.springer.com

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